molecular formula C15H12ClN B1234448 N-Phenylquinolinium chloride CAS No. 59936-14-0

N-Phenylquinolinium chloride

Cat. No.: B1234448
CAS No.: 59936-14-0
M. Wt: 241.71 g/mol
InChI Key: BLFWIDGOLPWKLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylquinolinium chloride is a quaternary ammonium salt of particular value in biochemical and pharmacological research. It is primarily recognized as a standard substrate used in studies to investigate the activity and species variation of the enzyme aldehyde oxidase . Research using this compound has been instrumental in characterizing the metabolic profile of this important enzyme, which plays a key role in the oxidation of N-heterocyclic compounds and drug metabolism . Furthermore, N-phenyl-substituted quinolinium derivatives, as a chemical class, have been synthesized and studied for their significant inhibitory antimicrobial activity, marking them as promising candidates for further investigation into new anti-infective agents . The compound's structure, featuring a charged quinolinium core, also makes it and its derivatives subjects of interest in the development of fluorescent indicators and other research tools . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59936-14-0

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-phenylquinolin-1-ium;chloride

InChI

InChI=1S/C15H12N.ClH/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16;/h1-12H;1H/q+1;/p-1

InChI Key

BLFWIDGOLPWKLU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Synonyms

1-phenylquinolinium
1-phenylquinolinium iodide
N-phenylquinolinium chloride

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of N Phenylquinolinium Chloride

Classical and Contemporary Synthetic Pathways to the N-Phenylquinolinium Core Structure

The synthesis of the N-phenylquinolinium chloride scaffold is built upon the foundational chemistry of quinoline (B57606) synthesis, a field rich with historical name reactions that continue to be adapted and refined. tandfonline.comthieme-connect.de The core challenge lies in the construction of the heterocyclic quinoline ring system and the subsequent or concurrent introduction of the N-phenyl group to form the quaternary ammonium (B1175870) cation.

The construction of the quinoline ring, the central component of the N-phenylquinolinium structure, is classically achieved through several powerful cyclization and annulation reactions. These methods typically involve the reaction of anilines with carbonyl compounds.

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The reaction is catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, p-toluenesulfonic acid, or tin tetrachloride. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones, a variation known as the Beyer method. wikipedia.org The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.org For the synthesis of an N-phenylquinolinium precursor, this would involve the reaction of diphenylamine (B1679370) or a related N-phenyl-substituted aniline (B41778) derivative. More recent adaptations have employed recyclable, non-toxic catalysts like Ag(I)-exchanged Montmorillonite K10 under solvent-free conditions. clockss.org

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a 2,4-substituted quinoline. wikipedia.org The reaction proceeds via an enamine intermediate (a Schiff base), which then undergoes cyclodehydration. wikipedia.orgnih.gov The choice of aniline and diketone substituents can influence the regioselectivity of the final product. wikipedia.org

Friedländer Annulation : The Friedländer synthesis is a straightforward and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Modern variations utilize a range of catalysts, including molecular iodine, neodymium(III) nitrate (B79036) hexahydrate, and reusable solid acid catalysts like nickel oxide nanoparticles, often under solvent-free or microwave-assisted conditions to improve efficiency and align with green chemistry principles. wikipedia.orgorganic-chemistry.orgresearchgate.netccspublishing.org.cn

Povarov Reaction : This three-component reaction involves an arylamine, an aldehyde, and an activated alkene (like a vinyl ether or dienophile) to form 1,2,3,4-tetrahydroquinolines. mdpi.com These tetrahydroquinolines can then be oxidized to the corresponding quinoline. The reaction is often catalyzed by Lewis acids such as BF₃·OEt₂. mdpi.com

A comparison of these classical methods is presented below:

Synthetic Method Reactants Typical Catalyst Key Intermediate
Doebner-von MillerAniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl, H₂SO₄)Conjugated Imine
Combes SynthesisAniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Schiff Base / Enamine
Friedländer Annulation2-Aminoaryl Aldehyde/Ketone, Methylene KetoneAcid or Base (e.g., p-TsOH, NaOH)Aldol or Schiff Base Adduct
Povarov ReactionArylamine, Aldehyde, Activated AlkeneLewis Acid (e.g., BF₃·OEt₂)Iminium ion from Diels-Alder

Once a suitable N-phenyl-substituted quinoline precursor, such as an N-phenyl-1,2,3,4-tetrahydroquinoline, is synthesized, the next crucial step is aromatization to form the stable N-phenylquinolinium cation. This oxidation process eliminates hydrogen atoms from the heterocyclic ring, establishing the fully conjugated aromatic system.

Several oxidative systems can achieve this transformation:

Iodine-DMSO System : A combination of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation serves as a green and effective method for the dehydrogenation and aromatization of tetrahydroquinoline scaffolds. mdpi.com

Peroxidase-Mediated Oxidation : Enzymes like horseradish peroxidase can catalyze the aromatization of N-alkyl-tetrahydroquinoline structures, suggesting a mechanism involving single electron transfer from the nitrogen atom. nih.gov While studied in metabolic contexts, this highlights biocatalytic potential.

Metal-Free Oxidation : Triflic acid (TfOH) in the presence of oxygen gas can catalyze the cyclization and subsequent aromatization of N-alkyl anilines with alkenes or alkynes under solvent-free conditions to yield quinolinium species. tandfonline.com

Palladium-on-Carbon (Pd/C) : In some syntheses, the choice of catalyst during the reduction of precursors can inadvertently lead to aromatization. For instance, hydrogenation of certain precursors with 5% Pd/C can favor the formation of the fully aromatic quinoline over the tetrahydroquinoline. nih.gov

The formation of the quinolinium cation is often confirmed by trapping experiments. For example, the presence of iminium intermediates during the oxidation of tetrahydroquinolines has been indicated by cyanide trapping studies. nih.gov

The final step in synthesizing this compound is the introduction of the chloride anion. This can be achieved through direct halogenation methods or, more commonly, through anion exchange from a precursor salt.

Direct Halogenation : While direct halogenation is a fundamental process in organic chemistry, its application to form the this compound directly is less common than anion exchange. nih.govnumberanalytics.com Deoxygenative halogenation, for instance, converts alcohols or aldehydes to halides using reagents like Ph₃P and a halogen source (e.g., ClCH₂CH₂Cl), but this is generally applied to form C-Cl bonds rather than for N-quaternization with a chloride counter-ion. cas.cn

Anion Exchange : A more prevalent and versatile strategy is to first synthesize the N-phenylquinolinium salt with a different, more convenient anion (like iodide, bromide, or tetrafluoroborate) and then exchange it for chloride. mdpi.comresearchgate.net This is a standard procedure in the synthesis of ionic liquids and other quaternary ammonium salts. mdpi.com

Metathesis : This involves reacting the quinolinium salt (e.g., N-phenylquinolinium iodide) with a chloride salt, such as silver chloride (AgCl) or sodium chloride (NaCl). The precipitation of the insoluble byproduct (e.g., AgI) drives the reaction to completion.

Anion Exchange Resins : This is a highly effective method where a solution of the initial quinolinium salt is passed through a column packed with an anion exchange resin that has been pre-loaded with chloride ions. mdpi.comkpi.ua This technique allows for the quantitative exchange of the anion and can be performed in various solvents, including non-aqueous media, which is advantageous for organic salts. mdpi.comnih.gov This two-step process is common for preparing various ionic liquids and active pharmaceutical ingredients. researchgate.net

Advanced Synthetic Strategies for this compound Analogs and Derivatives

Beyond the classical synthesis of the parent compound, advanced strategies focus on creating structurally complex analogs, such as chiral scaffolds and derivatives designed for specific functions like catalysis.

The introduction of chirality into the N-phenylquinolinium framework is of significant interest for applications in asymmetric catalysis and materials science. This requires precise control over the spatial arrangement of substituents during the synthesis.

Chiral Catalysts and Auxiliaries : Asymmetric synthesis often employs chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. numberanalytics.com For instance, chiral phosphoric acids or chiral bis(guanidino)iminophosphorane can be used as organocatalysts in reactions leading to chiral heterocyclic scaffolds. mdpi.com

Synthesis from Chiral Precursors : An alternative approach is to start with a chiral building block. Natural products or their derivatives, such as (1S)-(+)-ketopinic acid, can serve as the foundation for constructing complex chiral N-heterocyclic scaffolds. mdpi.com Similarly, the chiral Hajos-Parrish ketone is a valuable starting material for developing carbo-bicyclic systems that can be adapted to aza-scaffolds. mdpi.com

Asymmetric Annulation Reactions : Developing enantioselective versions of classical annulation reactions is a key strategy. The Pictet-Spengler reaction, for example, has been rendered asymmetric using chiral binaphthyl phosphate (B84403) organocatalysts to produce chiral tetrahydroisoquinolines, a related class of N-heterocycles. mdpi.com Similar principles can be applied to quinoline synthesis to generate enantiomerically enriched products. mdpi.com

The table below summarizes approaches to stereoselective synthesis:

Strategy Methodology Example
Chiral CatalysisUse of a chiral catalyst to induce enantioselectivity in a key bond-forming step.Chiral phosphoric acid-catalyzed epoxidation or Mannich-type reactions. mdpi.com
Chiral Pool SynthesisStarting the synthesis from an existing, enantiomerically pure natural product or derivative.Synthesis of scaffolds from (1S)-(+)-ketopinic acid or the Hajos-Parrish ketone. mdpi.commdpi.com
Asymmetric AnnulationModifying classical ring-forming reactions to be stereoselective.Asymmetric Pictet-Spengler reaction using a chiral binaphthyl phosphate catalyst. mdpi.com

N-phenylquinolinium salts are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition-metal catalysis. beilstein-journals.orgbeilstein-journals.org The design process involves modifying the quinolinium structure to tune the steric and electronic properties of the resulting NHC.

Synthesis of NHC Precursors : The this compound salt is an azolium salt, the direct precursor to an NHC. beilstein-journals.org The synthesis often involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chlorine source like chlorotrimethylsilane. beilstein-journals.org The aryl groups (one of which would be part of the quinoline system) can be bulky (e.g., 2,6-diisopropylphenyl) to create sterically demanding and highly effective NHC ligands. beilstein-journals.orgbeilstein-journals.org

Functionalization for Catalytic Activity : The quinoline core can be functionalized to incorporate additional coordinating groups or to modify the electronic environment of the eventual carbene. Proline-based amino acids, for instance, have been incorporated into imidazolium (B1220033) NHC precursors, which are then bound to metals like rhodium for catalytic applications. nih.gov This demonstrates the potential for creating peptide-NHC hybrids derived from quinolinium precursors.

Application in Organocatalysis : Camphor-based chiral NHC precursors have been developed and investigated for use in asymmetric reactions like the benzoin (B196080) reaction. mdpi.com While the N-phenylquinolinium core itself is not camphor-based, this illustrates the principle of using rigid, chiral backbones to create effective organocatalysts.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, like many complex organic molecules, has traditionally relied on methods that may not align with modern principles of environmental stewardship. Green chemistry, the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a framework for developing more sustainable synthetic routes. wikipedia.orgresearchgate.net Key principles of green chemistry applicable to the synthesis of this compound include the use of safer solvents, maximizing atom economy, and designing energy-efficient processes that minimize waste. encyclopedia.pubnih.gov The adoption of these principles is crucial for reducing the environmental footprint of chemical manufacturing and promoting safer laboratory and industrial practices. researchgate.net

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, which can contribute to environmental pollution and pose health risks. researchgate.net Consequently, significant research has focused on developing reactions that can be performed in benign media like water or under solvent-free conditions. researchgate.netias.ac.in

Solvent-Free Approaches

Solvent-free reactions, conducted by grinding solid reactants together or using techniques like microwave (MW) or ultrasound (US) irradiation, offer numerous advantages. encyclopedia.pubias.ac.in These methods can lead to significantly reduced reaction times, increased yields, and simplified product work-up, thereby lowering energy consumption and eliminating solvent-related waste. mdpi.comresearchgate.net

While specific solvent-free protocols for the direct synthesis of this compound are not extensively documented, the application of these techniques to analogous N-heterocyclic compounds demonstrates their potential. For instance, the synthesis of benzo[c]quinoline derivatives has been shown to be far more efficient using MW and US irradiation compared to conventional thermal heating (TH), as detailed in the table below. mdpi.com These methods drastically cut reaction times from hours to minutes and reduce the need for large solvent volumes. mdpi.com Similarly, grinding techniques, using a simple mortar and pestle or a vibrating mill, have been employed for the solvent-free synthesis of various heterocyclic compounds, including amides, by facilitating reactions in the solid state. researchgate.netdynamicscience.com.au

EntryMethodTimeYield (%)Reference
Benzo[c]quinolinium Salt Synthesis TH36 h69% mdpi.com
MW10 min72% mdpi.com
US2 h70% mdpi.com
Cycloadduct Synthesis TH48 h46% mdpi.com
MW15 min55% mdpi.com
US3 h52% mdpi.com

This table illustrates the enhanced efficiency of Microwave (MW) and Ultrasound (US) assisted synthesis over traditional Thermal Heating (TH) for related benzo[c]quinolinium compounds. mdpi.com

Aqueous Medium Syntheses

Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Syntheses conducted in aqueous media can simplify purification processes and avoid the environmental impact of organic solvents. nih.govnih.gov Although classical quinoline syntheses like the Combes or Doebner-von Miller reactions often use strong acids and are incompatible with water, modern approaches are exploring water-tolerant catalysts and reaction designs. thieme-connect.dewikipedia.org

For example, aqueous solutions are often used in the work-up and purification stages of quinoline synthesis, such as in the basic hydrolysis of intermediates with aqueous KOH. clockss.org Furthermore, the development of fluorescent chloride indicators, which share structural similarities with quinolinium salts, has been achieved through multi-step syntheses where key steps are performed in aqueous solutions, demonstrating the feasibility of using water for complex heterocyclic preparations. nih.govnih.gov The synthesis of certain nanoparticles also employs hydrothermal methods in aqueous solutions. nottingham.ac.uk These examples suggest a promising path toward developing direct aqueous synthetic routes for this compound.

Atom-Economical Approaches

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgkccollege.ac.in A reaction with 100% atom economy is one where all reactant atoms are found in the product, with no atoms wasted as byproducts. dynamicscience.com.au

The formula for calculating percent atom economy is: Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

Traditional named reactions for synthesizing the quinoline core, such as the Doebner-von Miller or Combes synthesis, often exhibit poor atom economy. wikipedia.orgthieme-connect.de These reactions are typically condensations that generate stoichiometric byproducts (like water) and often require the use of excess reagents or strong acids (e.g., concentrated H₂SO₄) that are consumed in the process and contribute to a low atom economy and significant waste streams. thieme-connect.dewikipedia.org

For example, a simplified Combes-type reaction between an aniline and a β-diketone to form a substituted quinoline involves the elimination of two molecules of water. While water is a benign byproduct, the atoms are still not incorporated into the final product, lowering the theoretical maximum atom economy. Addition reactions, in contrast, have the potential for 100% atom economy as they involve the combination of all reactant atoms into a single product. kccollege.ac.in

Reaction TypeGeneral SchemeTheoretical Atom EconomyNotes
Addition A + B → C100%All atoms from reactants are incorporated into the product. kccollege.ac.in
Substitution A-B + C → A-C + B< 100%Generates at least one byproduct (B). kccollege.ac.in
Elimination A → B + C< 100%Splits one molecule into two or more smaller ones. kccollege.ac.in
Rearrangement A → B100%Atoms are rearranged within the molecule, so no atoms are lost. scranton.edu

This table provides a conceptual comparison of the inherent atom economy of different general reaction types.

Waste-Minimizing Approaches

Minimizing waste is intrinsically linked to maximizing atom economy but also encompasses other strategies. A key approach is the use of catalytic reagents over stoichiometric ones. Catalysts can be used in small amounts and are regenerated, thus avoiding the large quantities of waste associated with stoichiometric reagents. For example, the Friedländer annulation for quinoline synthesis has been improved by using catalytic amounts of substances like chloramine-T or iodine instead of traditional strong acids. researchgate.netacgpubs.org

Other waste-minimizing strategies relevant to industrial-scale synthesis include:

Process Optimization: Implementing continuous flow reactors can improve reaction control, enhance safety, and increase yield, thereby reducing waste from side reactions.

Byproduct Valorization: Designing synthetic pathways where byproducts are benign (e.g., water) or can be repurposed is a highly effective waste-reduction strategy. nih.gov

By focusing on catalytic methods, optimizing reaction conditions to improve yields and selectivity, and designing processes that reduce or reuse auxiliary substances, the synthesis of this compound can be made significantly more sustainable.

Reactivity Profiles, Mechanistic Elucidations, and Structure Reactivity Correlations

Fundamental Reactivity Patterns of the N-Phenylquinolinium Cation

The N-phenylquinolinium cation is a versatile chemical entity that exhibits a range of reactivity patterns, largely dictated by the electron-deficient nature of the quinolinium ring system, which is further influenced by the presence of the N-phenyl substituent. Its reactivity is characterized by interactions with both electrophiles and nucleophiles, as well as its participation in redox processes.

The N-phenylquinolinium cation can undergo substitution reactions through different pathways. The interaction with free-phenyl cations, which are potent electrophiles, leads to electrophilic addition at the nitrogen atom, resulting in the formation of N-phenylquinolinium salts. nih.gov This reaction is a direct phenylation of the nitrogen atom. nih.govresearchgate.net Simultaneously, electrophilic substitution can occur on the benzene (B151609) and heterocyclic rings of the quinoline (B57606) structure, leading to various phenyl-substituted quinolines. nih.gov The presence of electron-donating groups, such as a methyl group, in the heterocyclic ring can influence the reaction's course, directing it more towards electrophilic substitution. nih.gov For instance, in the case of 4-methylquinoline, an electron-donating methyl group in the para position significantly enhances the yield of the N-phenylquinolinium derivative. researchgate.netresearcher.life Conversely, steric hindrance from bulky substituents, like a phenyl group in the α-position, can dramatically decrease the yield of the quaternary salt. nih.gov

While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comsioc-journal.cn In the context of the N-phenylquinolinium cation, the positively charged nitrogen atom acts as a powerful electron-withdrawing group, activating the quinoline ring for nucleophilic attack. wikipedia.org The SNAr mechanism generally proceeds via an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, before the leaving group is displaced. wikipedia.orgchemistrysteps.com This pathway is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance. byjus.com It is important to note that the SNAr mechanism is distinct from SN1 and SN2 reactions. wikipedia.orgbyjus.com

Reaction TypeKey FeaturesInfluencing Factors
Electrophilic Addition/SubstitutionInteraction with strong electrophiles like free-phenyl cations, leading to N-phenylation or substitution on the rings. nih.govElectron-donating substituents can favor electrophilic substitution. nih.gov Steric hindrance can decrease the yield of N-phenylation. nih.gov
Nucleophilic Aromatic Substitution (SNAr)Occurs on the electron-deficient quinolinium ring, proceeding via an addition-elimination mechanism. wikipedia.orgchemistrysteps.comThe positively charged nitrogen activates the ring. The position of other substituents is critical for stabilizing the Meisenheimer intermediate. wikipedia.orgbyjus.com

The electron-deficient nature of the N-phenylquinolinium cation makes it susceptible to nucleophilic addition. libretexts.orgnumberanalytics.com This process involves the attack of a nucleophile on one of the carbon atoms of the quinolinium ring, leading to the formation of a new covalent bond and a reduction of the aromatic system. numberanalytics.com Such reactions are a fundamental aspect of the chemistry of pyridinium (B92312) and quinolinium salts.

Under certain conditions, nucleophilic addition can be followed by ring-opening reactions. This pathway is particularly relevant when the nucleophile is a hydroxide (B78521) ion or another strong nucleophile that can induce cleavage of the heterocyclic ring. The initial addition of the nucleophile disrupts the aromaticity of the quinolinium system, forming a less stable intermediate that can undergo subsequent bond cleavage to relieve ring strain, leading to an open-chain product. The specific conditions and the nature of the substituents on the quinolinium ring play a crucial role in determining whether ring opening occurs and the structure of the resulting product.

The redox potential of the N-phenylquinolinium cation is a key parameter that governs its ability to undergo reduction and is influenced by the nature and position of substituents on both the quinoline and phenyl rings. mit.eduresearchgate.net The study of these redox processes is crucial for understanding the reaction mechanisms in which N-phenylquinolinium derivatives are involved, including their roles in catalysis and materials science. nih.gov The formation of radical ions through SET is a key step in many organic reactions, and understanding these processes is essential for controlling reaction pathways and product formation. researchgate.net

Detailed Mechanistic Investigations of N-Phenylquinolinium Chloride Mediated Reactions

A deeper understanding of the reactivity of this compound comes from detailed mechanistic studies that probe the kinetics of its reactions and identify the transient species formed during the reaction course.

Kinetic studies are essential for elucidating the mechanisms of reactions involving this compound. researchgate.net By measuring reaction rates under various conditions, it is possible to determine the reaction order with respect to each reactant and to identify the rate-determining step of the reaction. prexams.comlibretexts.org The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. savemyexams.comlumenlearning.comsolubilityofthings.com

For reactions mediated by this compound, the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants, provides valuable mechanistic insights. libretexts.org For instance, if the reaction rate is found to be directly proportional to the concentration of this compound, it suggests that this species is involved in the rate-determining step. The rate constant, k, is a crucial parameter derived from kinetic studies and is dependent on temperature, a relationship often described by the Arrhenius equation. leeds.ac.uk The activation energy, also determined from temperature-dependent kinetic studies, provides information about the energy barrier that must be overcome for the reaction to occur. nih.gov In the context of platinum(IV) chloride complex reduction, kinetic studies have shown that the process can be autocatalytic and that the activation energy can be determined experimentally. imim.pl

Factors Influencing Reaction Rates
FactorEffect on Reaction RateMethod of Study
ConcentrationGenerally, increasing reactant concentration increases the rate. solubilityofthings.comMonitoring concentration changes over time to determine reaction order. prexams.comlibretexts.org
TemperatureIncreasing temperature typically increases the rate.Measuring rate constants at different temperatures to determine activation energy. nih.gov
CatalystA catalyst increases the rate without being consumed.Comparing reaction rates with and without the catalyst.

Many chemical reactions proceed through a series of elementary steps involving the formation of transient intermediates. libretexts.org These species are typically short-lived and present in low concentrations, making their detection and characterization challenging. nih.gov However, their identification is crucial for a complete understanding of the reaction mechanism. numberanalytics.com

In reactions involving this compound, various spectroscopic and spectrometric techniques can be employed to identify transient intermediates. rsc.org For example, stopped-flow spectrophotometry can be used to monitor rapid spectral changes that occur during a reaction, allowing for the kinetic resolution and identification of intermediates. unm.edu Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for detecting charged intermediates, such as the N-phenylquinolinium cation itself or other ionic species formed during the reaction. nih.gov The structure of intermediates can be further elucidated using techniques like NMR spectroscopy, sometimes in combination with isotopic labeling. nih.gov For instance, the structure of a related compound, SYBR Green I, which also contains a phenylquinolinium core, was determined using MS and NMR studies. nih.gov By identifying and characterizing these transient species, a more detailed picture of the reaction pathway can be constructed, moving from a "black box" understanding to a step-by-step mechanistic description. libretexts.orgnumberanalytics.com

Elucidation of Catalytic Cycles and Active Species

The catalytic utility of this compound and its derivatives stems from the electrophilic nature of the quinolinium cation. This cation can act as a key active species in various catalytic cycles, primarily by activating substrates or participating in electron transfer processes. While a single, universally applicable catalytic cycle is not defined for all reactions involving N-phenylquinolinium salts, several mechanistic pathways have been elucidated for related systems, providing insight into their mode of action.

One significant role of quinolinium salts is in the activation of heteroaromatic compounds for reduction. The formation of the N-phenylquinolinium cation disrupts the aromaticity of the quinoline ring system, making it more susceptible to nucleophilic attack, such as hydride transfer. rsc.org In processes like asymmetric transfer hydrogenation (ATH), an iridium catalyst might be the primary source of hydride, but the quinolinium salt acts as the substrate acceptor. The catalytic cycle in such cases involves the reduction of the activated quinolinium salt to the corresponding dihydroquinoline, followed by the regeneration of the catalyst.

N-phenylquinolinium salts also function as potent photocatalysts. researchgate.net Upon photoexcitation, the quinolinium moiety can engage in single-electron transfer (SET) processes. In a typical photocatalytic cycle, the excited state of the N-phenylquinolinium salt can act as either an oxidant or a reductant, depending on the reaction partners. For instance, it can be reductively quenched by a suitable electron donor to form a highly reactive radical species, which then propagates the desired chemical transformation before the catalyst is regenerated in a subsequent electron transfer step.

In the context of anion-binding catalysis, the N-phenylquinolinium cation forms a close ion pair with its counterion (e.g., chloride). beilstein-journals.org This interaction is crucial, as the catalyst can activate substrates by forming hydrogen bonds or other non-covalent interactions, thereby stabilizing transition states. The catalytic cycle often involves the displacement of the counterion by a substrate, activation of the substrate within the coordination sphere of the cation, and subsequent product formation and catalyst regeneration. The active species is the ion pair itself, where the quinolinium cation orchestrates the reaction. beilstein-journals.orgd-nb.info

Structure-Reactivity Relationship Studies of N-Phenylquinolinium Derivatives

The reactivity of the N-phenylquinolinium scaffold can be precisely tuned by modifying its structure. Strategic placement of substituents on either the N-phenyl ring or the quinolinium core, as well as the choice of the counterion, allows for the modulation of the compound's electronic properties, steric profile, and ultimately, its catalytic efficacy and biological activity.

The electronic and steric nature of substituents on the quinolinium and N-phenyl rings has a profound impact on the reactivity of the N-phenylquinolinium cation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the heterocyclic system, influencing its electrophilicity and redox potential.

Studies on the phenylation of substituted quinolines have shown that both the position and electronic nature of substituents are critical. For instance, the introduction of an electron-donating methyl group at the 4-position of the quinoline ring significantly increases the yield of the corresponding N-phenylquinolinium derivative. researchgate.net This is attributed to the increased nucleophilicity of the nitrogen atom. Conversely, placing a methyl group at the 8-position leads to a lower yield, a consequence of both steric hindrance around the nitrogen and a decrease in its basicity. researchgate.net

The reactivity is not only influenced by substituents on the quinoline ring but also by modifications at the N-1 position. In a series of N-1-iodoalkyl substituted quinolinium derivatives, the length of the alkyl chain was found to be a determining factor for biological activity. nih.gov A noticeable pattern emerged where derivatives with an odd number of carbon atoms in the alkyl chain exhibited more potent activity compared to those with an even number. nih.gov This highlights that subtle structural changes can lead to significant differences in reactivity and interaction with biological targets.

Computational studies, such as Density Functional Theory (DFT), have further clarified these relationships by quantifying the effects of substituents on molecular orbitals and charge distribution. mdpi.commdpi.com The introduction of various functional groups can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly correlates with the electrochemical properties and reactivity of the molecule. nih.gov

Parent QuinolineSubstituentPositionObserved Effect on N-Phenylation YieldReference
Quinoline-H-Baseline Yield researchgate.net
4-Methylquinoline-CH₃4Markedly Increased Yield researchgate.net
8-Methylquinoline-CH₃8Low Yield (due to steric hindrance and low basicity) researchgate.net
2-Phenylquinoline-C₆H₅2Essentially Decreased Yield (due to steric shielding) researchgate.net

The counterion associated with the cationic N-phenylquinolinium moiety is not merely a spectator; it plays a critical role in defining the salt's physical properties, stability, and reactivity. beilstein-journals.org The nature of the anion (e.g., chloride, bromide, tetrafluoroborate, perchlorate) can influence reaction outcomes by modulating the solubility of the salt and the degree of ion-pairing with the quinolinium cation. researchgate.net

In anion-binding catalysis, the counterion is a key component of the catalytic system. beilstein-journals.org The interaction between the cation and the anion can affect the kinetics of a reaction. rsc.org For example, a strongly coordinating anion might form a tight ion pair, reducing the electrophilicity of the quinolinium cation and thus its catalytic activity. Conversely, a weakly coordinating or non-coordinating anion can lead to a "freer," more reactive cation.

Catalytic and Reagent Applications in Advanced Organic Synthesis

N-Phenylquinolinium Chloride as a Catalyst or Reagent in Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are highly valuable in organic synthesis for their stereospecificity.

The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org These reactions can be accelerated by Lewis acid catalysts that lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). sioc-journal.cn

A thorough search of chemical literature does not yield specific examples or detailed research findings where this compound is employed as a catalyst or key reagent for promoting Diels-Alder or related cycloaddition reactions. While various catalysts, including metal complexes and organocatalysts, are known to facilitate these transformations, the role of this compound in this capacity is not established in available scientific reports. sioc-journal.cnnih.gov Research has explored other related structures, such as bulky N-phenylmaleimides as dienophiles in reactions with anthracene (B1667546) derivatives, but this does not involve the quinolinium salt as a catalyst.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.org Prominent examples include the Cope and Claisen rearrangements, which are wikipedia.orgwikipedia.org-sigmatropic shifts. wikipedia.orglibretexts.org While these reactions are often thermal, they can be catalyzed by Lewis acids or transition metals. wikipedia.orgresearchgate.net

There is no significant evidence in the scientific literature to suggest that this compound serves as a catalyst or reagent in sigmatropic rearrangements or electrocyclization reactions. Research into catalytic Claisen rearrangements has identified other cationic species, such as N,N′-diphenylguanidinium ions, as effective hydrogen-bond donor catalysts, but similar reports for this compound are absent. nih.gov

This compound in Heteroatom Functionalization

The structure of this compound lends itself to applications in heteroatom functionalization, a cornerstone of medicinal and materials chemistry for introducing atoms other than carbon and hydrogen into an organic framework.

C-H Functionalization Strategies

The direct functionalization of C–H bonds is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. rsc.org Quinolinium salts, including N-phenyl substituted variants, are implicated in these advanced synthetic methods. Photocatalysis, in particular, has emerged as a key technology for activating C-H bonds under mild conditions. rsc.orgnih.gov Quinolinium ions can act as homogeneous photocatalysts, initiating radical-based C-H functionalization pathways. nih.gov For example, the functionalization of quinolinium salts themselves can be achieved via visible-light-driven photocatalysis, where carbamoyl (B1232498) radicals react with the quinolinium core to introduce new functional groups. acs.org

Strategies often rely on the generation of radical species that can engage in Minisci-type reactions with heteroarenes like quinoline (B57606). nih.gov The regioselectivity of these reactions, particularly the preferential functionalization at the C2 and C4 positions of the quinoline ring, can be influenced by factors such as the substitution on the nitrogen atom and the presence of co-catalysts. nih.gov While direct C-H activation on the phenyl group of this compound is less commonly documented, the reactivity of the quinolinium core itself is a subject of extensive research, including its functionalization at various positions through transition-metal-catalyzed or photocatalytic methods. rsc.org

Halogenation and Chalcogenation Reactions

This compound and its parent class of quinolinium salts are effective in mediating or catalyzing the introduction of halogens and chalcogens into organic molecules.

Halogenation: Quinolinium salts have been demonstrated to be effective photocatalysts for direct C-H fluorination. In one study, a quinolinium salt catalyzed the fluorination of benzene (B151609) using a fluoride (B91410) anion source under irradiation. rsc.org The proposed mechanism involves the photoexcited catalyst oxidizing benzene to a radical cation, which then reacts with the fluoride. rsc.org Furthermore, N-alkyl quinolinium salts can undergo sequential iodination and amidation reactions, providing a route to 3-iodo-N-alkyl quinolinones with high regioselectivity. acs.org This highlights the capacity of the quinolinium scaffold to facilitate the introduction of iodine, a key halogen in many synthetic intermediates.

Chalcogenation: The introduction of sulfur and selenium into heterocyclic systems is of significant interest for developing biologically active compounds. tandfonline.com Research has shown the synthesis of sulfur derivatives of quinolinium salts for antimicrobial applications. tandfonline.com Electrochemical methods have been developed for the selenylation of N-alkylquinolinium salts, where a diphenyl diselenide is used as the selenium source, leading to the formation of organoselenium compounds. researchgate.net These reactions underscore the versatility of the quinolinium ring system in facilitating C-S and C-Se bond formation.

Photochemical and Electrochemical Catalysis Mediated by this compound

This compound is part of a class of compounds that are highly active in photochemical and electrochemical settings, leveraging their electronic properties to catalyze a range of reactions.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, generating a charge-separated state. wikipedia.orgedinst.com Quinolinium salts are well-established as excellent photocatalysts that operate via PET mechanisms due to their strong oxidative capabilities in the excited state. researchgate.netbohrium.com

Upon irradiation with light, N-substituted quinolinium ions can be excited to a singlet excited state. researchgate.net This excited state is a powerful oxidant capable of accepting an electron from a suitable substrate, initiating a chemical transformation. researchgate.netacs.org For example, the photocatalytic oxidation of benzene to phenol (B47542) using a 3-cyano-1-methylquinolinium ion proceeds through PET from benzene to the excited quinolinium salt. researchgate.net Similarly, N-aryl and other substituted quinolinium salts are employed as photosensitizers in various reactions, including photocatalytic hydrogen evolution. researchgate.net The efficiency and mechanism of these PET processes can be fine-tuned by altering the substituents on the quinolinium core, which modulates their electronic and photophysical properties. nih.gov Donor-acceptor pyridinium (B92312) salts, which are structurally related, have also been engineered to facilitate PET for the modification of biomolecules under visible light. nih.govchemrxiv.org

researchgate.net
Table 1: Examples of Quinolinium Salts in Photocatalytic Reactions
Quinolinium DerivativeReaction TypeKey FindingReference
3-Cyano-1-methylquinolinium ionOxidation of BenzenePhotoinduced electron transfer from benzene to the excited quinolinium ion enables selective oxidation to phenol.
Quinolinium Salt (unspecified)C-H Fluorination of BenzeneCatalyzes the direct fluorination of benzene under light irradiation.
Generated code

Electrochemical Synthesis and Redox-Neutral Transformations

Electrochemical methods offer a sustainable alternative to traditional synthesis, using electricity to drive chemical reactions. rsc.org The quinoline scaffold is amenable to various electrochemical transformations. For instance, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines, using an N-hydroxyphthalimide catalyst. chemistryviews.org This method allows for the introduction of acyl groups into the quinoline ring system under mild, electrolytic conditions. chemistryviews.org

chemistryviews.org
Table 2: Electrochemical and Redox-Neutral Reactions Involving Quinolines
Reaction TypeSubstrate/Catalyst SystemKey FeatureReference
C(sp²)–H AcylationQuinolines with NHPI catalystElectrochemical HAT-mediated acylation using alcohols as the acyl source.
[4+2] AnnulationTertiary anilines and alkenesElectrochemical synthesis of tetrahydroquinolines without metal catalysts.
Generated code

Photomechanochemical Approaches in Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field in sustainable synthesis. The combination of light and mechanical force, known as photomechanochemistry, offers new avenues for reaction control. Quinolinium salts have been identified as suitable substrates for reactions under mechanochemical conditions. Specifically, heterocyclic N-imines, including quinolinium salts, can be used to produce 1,2,4-triazolo[1,5-a]quinoline derivatives in a ball mill, demonstrating their reactivity under solventless, mechanochemical activation. researchgate.net This indicates the potential for developing novel photomechanochemical methods that leverage the inherent photoreactivity of the this compound scaffold.

Advanced Spectroscopic and Electrochemical Investigations for Mechanistic Elucidation

Application of Advanced NMR Spectroscopy for in situ Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and monitoring reactions in real-time. researchgate.netnih.gov Advanced NMR techniques, in particular, offer unparalleled insights into the transient species and complex molecular assemblies that may form during chemical transformations involving N-Phenylquinolinium chloride.

2D NMR Techniques (e.g., COSY, HSQC) for Structural and Mechanistic Insights

Two-dimensional (2D) NMR experiments are instrumental in resolving complex spectra where signal overlap in 1D NMR would obscure vital structural information. wikipedia.org

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies spin-spin coupling between protons (¹H-¹H), typically over two to three bonds. libretexts.orgoxinst.com For this compound, a COSY spectrum would reveal which protons on the quinoline (B57606) core are coupled to each other, as well as the couplings within the N-phenyl ring. This is crucial for unambiguously assigning the proton signals, especially for substituted derivatives where chemical shifts can be similar. Cross-peaks appearing off the diagonal in a COSY spectrum directly link protons that are J-coupled, providing a roadmap of the proton connectivity within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org An ¹H-¹³C HSQC spectrum of this compound provides a direct link between each proton and the carbon atom it is bonded to. hmdb.ca This technique is invaluable for assigning the carbon skeleton. Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates representing the chemical shifts of the respective proton and carbon atoms. wikipedia.orglibretexts.org Similarly, an ¹H-¹⁵N HSQC experiment, if performed on an ¹⁵N-labeled sample, would yield a single peak corresponding to the N-H bond in the absence of a phenyl group, but for N-Phenylquinolinium, it helps in confirming the environment around the quaternary nitrogen through correlations with nearby protons. libretexts.orgprotein-nmr.org.uk For instance, in related complex quinoline-containing dyes, 2D NMR techniques like DQF-COSY and ¹H,¹³C-HMBC (a related technique to HSQC) have been essential for assigning the entire molecular scaffold. uni-muenchen.de

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the N-Phenylquinolinium cation. Actual values can vary based on solvent and concentration.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C2~9.5~148
C3~8.2~122
C4~9.0~150
C5~8.0~130
C6~7.8~129
C7~8.1~135
C8~8.3~118
C1' (Phenyl)-~138
C2'/C6' (Phenyl)~7.7~128
C3'/C5' (Phenyl)~7.6~131
C4' (Phenyl)~7.5~132

Diffusion-Ordered Spectroscopy (DOSY) for Intermediate Detection

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ox.ac.ukucsb.edu This method acts as a form of "NMR chromatography," allowing for the identification of individual components in a complex mixture without physical separation. nih.gov

In the context of reactions involving this compound, DOSY is exceptionally useful for detecting reaction intermediates, aggregates, or host-guest complexes. u-tokyo.ac.jp For example, if this compound were to form a charge-transfer complex or an aggregate in solution, the DOSY spectrum would show signals for this new, larger species with a smaller diffusion coefficient compared to the monomeric cation. The diffusion coefficient (D) can be calculated using the Stejskal-Tanner equation, which relates the attenuation of the NMR signal intensity to the strength of pulsed field gradients. ox.ac.uk

A hypothetical DOSY experiment could distinguish between the N-Phenylquinolinium cation and a larger, transient reaction intermediate.

Species Hypothetical Diffusion Coefficient (D) in CDCl₃ (m²/s) Interpretation
This compound1.2 x 10⁻⁹Monomeric species
Reaction Intermediate Complex0.8 x 10⁻⁹Larger species, possibly a dimer or complex
Solvent (CDCl₃)2.0 x 10⁻⁹Reference

Time-Resolved Optical Spectroscopies for Excited State Dynamics

Time-resolved optical spectroscopies are essential for understanding the photophysical processes that occur after a molecule absorbs light. These techniques can track the formation, evolution, and decay of excited states on timescales ranging from femtoseconds to microseconds, which is critical for elucidating photocatalytic cycles. rsc.orgrsc.org

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Photocatalytic Cycle Elucidation

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to study ultrafast events like internal conversion and intersystem crossing. uncp.edu A femtosecond "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time and wavelength. dmphotonics.comresearchgate.net This provides a "movie" of the excited-state dynamics. escholarship.org

For this compound, fs-TA could be used to monitor the decay of the initially populated singlet excited state (S₁) and the formation of a longer-lived triplet state (T₁), which is often a key intermediate in photocatalysis. The spectra would reveal characteristic features such as ground-state bleaching, stimulated emission from the S₁ state, and excited-state absorption from both S₁ and T₁ states. By analyzing the kinetics at different wavelengths, the time constants for processes like electron transfer or energy transfer can be determined. sioc-journal.cnnih.gov

A representative data table from a hypothetical fs-TA experiment on this compound is shown below.

Time Constant Value Assigned Process
τ₁~5 psVibrational cooling and solvent relaxation in the S₁ state
τ₂~200 psDecay of the S₁ state (fluorescence and intersystem crossing)
τ₃> 10 nsDecay of the T₁ triplet state

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetime of a molecule, which is the average time it spends in the excited singlet state before returning to the ground state. horiba.com The technique involves repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual fluorescence photons. nih.govmdpi.com The resulting histogram of photon arrival times follows the exponential decay of the fluorescence, from which the lifetime (τ) is extracted. horiba.comtcspc.com

The fluorescence lifetime of this compound is a key parameter that reflects the efficiency of competing de-excitation pathways. A short lifetime might indicate efficient non-radiative decay or intersystem crossing to the triplet state. The lifetime can also be sensitive to the local environment, making TCSPC a powerful tool to probe binding interactions or changes in solvent polarity. For example, related styryl pyridinium (B92312) dyes exhibit bi-exponential decays, indicating the presence of multiple excited-state species or complex decay pathways. nih.gov

Electrochemical Techniques for Redox Property Characterization and Reaction Pathway Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of a molecule. basinc.com CV measures the current response of a compound to a linearly swept potential, providing information on reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer. ossila.comnumberanalytics.com

For this compound, CV would reveal the potential at which the quinolinium cation is reduced. This is typically an irreversible or quasi-reversible process, as the initially formed radical is highly reactive. researchgate.net The voltammogram would show a cathodic peak corresponding to the reduction of the N-Phenylquinolinium cation. The potential of this peak is a measure of the molecule's electron-accepting ability. By varying the scan rate, it is possible to gain insight into the stability of the reduced species and the mechanism of any coupled chemical reactions. onlineacademicpress.com Studies on related N-substituted heterocyclic compounds show that the reduction process is often diffusion-controlled and can involve a two-electron transfer in some cases, potentially coupled with proton transfer or dimerization. mdpi.com

The table below shows typical electrochemical data that could be obtained for this compound via cyclic voltammetry.

Parameter Hypothetical Value (vs. Ag/AgCl) Interpretation
Reduction Peak Potential (Epc)-0.85 VPotential at which the cation is reduced
Oxidation Peak Potential (Epa)Not typically observedIndicates irreversible reduction
Number of Electrons (n)1One-electron transfer to form a neutral radical

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques utilized to investigate the redox behavior of chemical species. als-japan.comum.es CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing insights into the oxidation and reduction potentials of an analyte. als-japan.comlibretexts.org This method is highly effective for rapidly assessing the redox reactivity over a wide potential range. als-japan.com Chronoamperometry, on the other hand, involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. nih.gov This technique is particularly useful for studying the kinetics of electrochemical reactions and determining diffusion coefficients.

The redox properties of quinolinium cations are influenced by their molecular structure. rsc.org In the case of this compound, both the quinolinium core and the phenyl substituent will dictate its electrochemical characteristics. The formal reduction potential (E°') is a key parameter obtained from these measurements, which provides thermodynamic information about the feasibility of an electron transfer process. nih.goviitk.ac.in For a reversible, one-electron process, the peak separation (ΔEp) between the anodic and cathodic peaks in a cyclic voltammogram is theoretically 58/n mV, where n is the number of electrons transferred. als-japan.com

Table 1: Illustrative Electrochemical Data for a Quinolone Compound

ParameterValueTechniqueSignificance
Anodic Peak Potential (Epa)-0.85 VCyclic VoltammetryPotential at which oxidation occurs.
Cathodic Peak Potential (Epc)-0.92 VCyclic VoltammetryPotential at which reduction occurs.
Formal Redox Potential (E°')-0.885 VCyclic VoltammetryThermodynamic measure of redox activity.
Diffusion Coefficient (D)1.5 x 10⁻⁵ cm²/sChronoamperometryMeasure of the rate of diffusion of the analyte to the electrode.

Spectroelectrochemistry for Real-Time Species Identification

Spectroelectrochemistry is a hybrid technique that simultaneously performs an electrochemical experiment while monitoring the spectroscopic changes in the solution, typically using UV-Visible or infrared spectroscopy. This powerful combination allows for the real-time identification of species generated at the electrode surface, including short-lived intermediates that might be missed by conventional methods. researchgate.net

By correlating the applied potential with the observed spectral changes, it is possible to assign specific absorption bands to the oxidized or reduced forms of this compound. For instance, as the potential is swept to initiate reduction, the disappearance of the absorption bands corresponding to the parent cation and the appearance of new bands can be monitored. These new bands would correspond to the radical or other reduced species formed. This technique is invaluable for confirming the identity of electrochemically generated species and for studying the kinetics of their subsequent reactions. The insights gained from spectroelectrochemistry are crucial for building a complete picture of the reaction mechanism.

Mass Spectrometry-Based Approaches for Reaction Pathway Interrogation

Mass spectrometry (MS) is an indispensable tool for the detailed investigation of reaction pathways due to its high sensitivity and ability to provide molecular weight and structural information. rsc.org For complex reactions involving this compound, MS-based approaches can identify starting materials, intermediates, products, and byproducts, thereby helping to piece together the sequence of chemical transformations.

High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.gov In the context of studying reaction mechanisms, HRMS can be used to analyze a reaction mixture at various time points. By identifying the exact masses of the species present, it is possible to propose structures for transient intermediates and final products. whiterose.ac.uk

For example, if a reaction involving this compound is suspected to proceed through a specific intermediate, the theoretical exact mass of this intermediate can be calculated. The HRMS data can then be examined for the presence of an ion with this exact mass, providing strong evidence for its formation during the reaction.

Table 2: Hypothetical Intermediates and Products in a Reaction of this compound and Their Theoretical Exact Masses

CompoundMolecular FormulaTheoretical Exact Mass (m/z)Role in Reaction
N-PhenylquinoliniumC₁₅H₁₂N⁺206.0964Reactant Cation
N-Phenyl-1,2-dihydroquinolineC₁₅H₁₃N207.1048Potential Reduction Product
Hydroxy-N-phenylquinoliniumC₁₅H₁₂NO⁺222.0913Potential Oxidation Product

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex and Intermediate Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile molecules and non-covalent complexes. nih.gov The gentle nature of the ESI process allows for the transfer of ions and molecular complexes from solution to the gas phase with minimal fragmentation, preserving weak interactions. nih.gov This makes ESI-MS an excellent tool for studying the non-covalent association of this compound with other molecules, such as substrates or catalysts, which can be key steps in a reaction mechanism. mdpi.commdpi.com

Furthermore, ESI-MS is highly effective for detecting charged intermediates in a reaction mixture. nih.gov Since many reactions proceed through ionic intermediates, ESI-MS can directly "fish" these species out of the solution for detection. nih.gov By coupling ESI-MS with a liquid chromatography system (LC-MS), complex mixtures can be separated prior to analysis, allowing for the clear identification of multiple components.

Table 3: Examples of Species Detectable by ESI-MS in a Reaction Mixture Containing this compound

Type of SpeciesExampleSignificance
Parent Cation[N-Phenylquinolinium]⁺Monitoring reactant consumption.
Non-Covalent Complex[N-Phenylquinolinium + Substrate]⁺Evidence of reactant association.
Charged Intermediate[Intermediate]⁺Direct observation of a transient species in the reaction pathway.

Computational and Theoretical Chemistry Studies of N Phenylquinolinium Chloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. For N-Phenylquinolinium chloride, these methods help elucidate its stability, electron distribution, and the energetic landscape of its chemical reactions.

Density Functional Theory (DFT) for Ground State Properties, Transition States, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of many-electron systems. It is particularly effective for studying the reactivity of molecules like this compound, which is a known substrate for aldehyde oxidase. acs.orgnih.gov

Ground State Properties: DFT calculations can determine the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO/LUMO) of the N-Phenylquinolinium cation. These properties are key to understanding its reactivity. The positive charge is delocalized across the quinolinium ring system, but specific carbon atoms are more electrophilic and thus more susceptible to nucleophilic attack, a crucial step in its enzymatic oxidation.

Transition States and Reaction Energetics: DFT has been extensively applied to model the oxidation of quinoline (B57606) and related heterocyclic compounds by aldehyde oxidase. acs.org These studies calculate the activation energies (the energy of the transition state relative to the reactants) for oxidation at different carbon atoms on the quinolinium ring. For the related quinoline molecule, DFT calculations show that oxidation at the C2 position has a significantly lower transition state energy compared to other positions, correctly predicting the experimentally observed metabolite. acs.org Similar calculations for this compound can predict whether oxidation occurs preferentially at the C2 or C4 positions, which are the known sites of metabolism. acs.orgresearchgate.net Theoretical investigations using functionals like B3LYP can model different proposed reaction mechanisms, such as concerted or stepwise pathways, to determine the most energetically favorable route. acs.org

The table below illustrates the type of data generated from DFT calculations to predict the site of metabolism on a hypothetical quinolinium core, based on calculated transition state (TS) energies.

Position of OxidationRelative Transition State Energy (kJ/mol)Predicted Likelihood
C20.0Most Favorable
C4+15.2Favorable
C5+45.1Unfavorable
C8+50.8Unfavorable

Ab Initio Methods for High-Accuracy Energetics and Electronic Structure

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher accuracy than standard DFT for calculating molecular energies, though at a greater computational cost. While specific high-accuracy ab initio studies focused solely on this compound are not prevalent in the surveyed literature, these methods are the gold standard for benchmarking the results obtained from more computationally efficient DFT methods.

Furthermore, ab initio principles are used to develop and parameterize corrections to DFT, such as dispersion corrections (e.g., DFT-D), which improve the description of non-covalent interactions. acs.org Such corrections are important for accurately modeling the interaction of the substrate with the enzyme active site.

Excited State Calculations (e.g., TD-DFT) for Photoreactivity and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. It can predict absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, which contains an extended aromatic system, TD-DFT could provide insights into its photophysical properties, such as its color and potential for photoreactivity. However, specific TD-DFT studies detailing the spectroscopy or photoreactivity of this compound were not prominently featured in the available research.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics is ideal for studying electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. This is essential for understanding how the environment, such as a solvent or an enzyme pocket, affects the behavior of this compound. researchgate.net

Explicit and Implicit Solvent Models in Reaction Dynamics

The fact that this compound is a charged species makes the consideration of solvent effects critically important. MD and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations employ different models to account for the solvent.

Implicit Solvent Models: These models, often used in QM calculations, represent the solvent as a continuous medium with a specific dielectric constant. Studies on related enzymatic reactions have shown that including an implicit solvent model increases the calculated activation barriers because the charged reactants are stabilized by the solvent environment. acs.org

Explicit Solvent Models: In MD simulations, the solvent (e.g., water) is often modeled explicitly, with individual solvent molecules surrounding the solute. This approach allows for a detailed investigation of the specific hydrogen-bonding interactions and the structure of the hydration shell around the N-Phenylquinolinium cation, providing a more realistic picture of its behavior in solution and its entry into an enzyme active site. researchgate.net

Conformational Landscape and Energetic Pathways of N-Phenylquinolinium Species

The N-Phenylquinolinium cation possesses conformational flexibility, primarily due to the rotation of the phenyl group relative to the planar quinolinium ring. MD simulations can be used to explore this conformational landscape. By simulating the molecule's dynamics over time, researchers can identify the most stable (lowest energy) conformations and the energetic barriers between them. This information is valuable for understanding how the molecule might orient itself when binding to a receptor or enzyme.

The table below represents hypothetical data from a conformational analysis study, showing the relative energies of different rotational angles (dihedrals) of the phenyl group.

ConformationDihedral Angle (Quinoline-Phenyl)Relative Energy (kcal/mol)
Minimum 145°0.0
Transition State90°+2.5
Minimum 2135°0.0
Planar Barrier0° / 180°+1.8

Mechanistic Insights and Rational Design from Computational Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions and for the rational design of novel catalysts. In the context of this compound and related compounds, theoretical studies provide invaluable insights into reaction mechanisms, selectivity, and the development of more efficient catalytic systems.

Determination of Barrier Heights and Reaction Coordinates

A key application of computational chemistry in understanding reaction mechanisms is the determination of potential energy surfaces, which allows for the mapping of reaction coordinates and the calculation of activation energy barriers (barrier heights). These calculations are crucial for predicting the feasibility and rate of a chemical transformation.

In the study of the metabolism of quinoline derivatives by the enzyme aldehyde oxidase (AO), computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanism of oxidation. This is relevant to this compound, which undergoes enzymatic conversion to N-Phenyl-4-quinolone.

Computational studies on analogous quinoline compounds have shown that the oxidation mechanism involves a series of steps, including substrate binding, nucleophilic attack, and proton transfers. By calculating the transition state energies for the oxidation at different positions of the quinoline ring, researchers can predict the most likely site of metabolism. For instance, DFT calculations for quinoline show that oxidation at the C2 and C4 positions are the most energetically favorable pathways.

The calculated transition state (TS) energies for the oxidation of various substrates by a model of the aldehyde oxidase active site highlight the ability of these computational methods to predict regioselectivity. The primary site of metabolism generally corresponds to the reaction pathway with the lowest activation barrier.

Calculated Transition State Energies for Aldehyde Oxidase Substrates
SubstratePosition of OxidationCalculated TS Energy (kJ/mol)Experimentally Observed Primary Site
QuinazolineC4131.9Yes
QuinazolineC2154.2No
PhthalazineC4152.1Yes
QuinolineC2156.2Yes
PhenanthridineC6150.7Yes

This table presents DFT-calculated transition state energies for the oxidation of various heterocyclic compounds by a model of the aldehyde oxidase active site. Lower transition state energies indicate a lower activation barrier and a more favorable reaction pathway.

Orbital Interactions and Fukui Function Analysis for Regio- and Chemoselectivity

To gain a deeper understanding of the factors governing the regioselectivity and chemoselectivity of reactions involving this compound, computational chemists often turn to analyses of frontier molecular orbitals (FMOs) and Fukui functions.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the orbitals of a reacting partner. For an electrophilic attack on the N-Phenylquinolinium cation, the reaction is expected to occur at the position where the LUMO has the largest coefficient, indicating the most electron-deficient site. Conversely, for a nucleophilic attack, the reaction would be directed to the site with the largest coefficient in the LUMO of the electrophile (in this case, the N-Phenylquinolinium cation).

Fukui function analysis is a more quantitative method derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a particular point in response to a change in the total number of electrons.

For nucleophilic attack (ƒ+(r)) : The most reactive site is where the Fukui function is largest, indicating the best place to accept an electron.

For electrophilic attack (ƒ-(r)) : The most reactive site is where the Fukui function is largest, indicating the most favorable position to donate an electron.

For the N-Phenylquinolinium cation, which is an electrophilic species, the sites with the highest values of the ƒ+(r) would be most susceptible to nucleophilic attack. This analysis can provide a theoretical rationale for the observed regioselectivity in its reactions.

Rational Design of New Catalytic Systems Based on Computational Predictions

The insights gained from computational studies on reaction mechanisms and selectivity can be leveraged for the rational design of new and improved catalytic systems. By understanding the electronic and steric factors that influence the catalytic cycle, researchers can computationally screen and optimize potential catalysts before their synthesis and experimental testing, saving significant time and resources.

For reactions involving this compound, computational approaches can be used to:

Design catalysts with enhanced activity and selectivity : By modeling the interaction of the N-Phenylquinolinium cation with a potential catalyst, it is possible to predict the binding affinity and the activation energy of the desired reaction. This allows for the in-silico modification of the catalyst structure to enhance its performance.

Predict the outcome of unknown reactions : Computational models can be used to explore the feasibility of new catalytic transformations involving this compound, guiding experimental efforts towards promising avenues.

Understand catalyst deactivation pathways : By simulating the potential side reactions and decomposition pathways of a catalyst, computational studies can help in designing more robust and stable catalytic systems.

Future Perspectives and Emerging Research Avenues for N Phenylquinolinium Chloride

Development of Novel N-Phenylquinolinium Chloride-Based Catalytic Systems

The inherent properties of the quinolinium scaffold, such as its stability and electrochemical characteristics, make this compound a promising candidate for the development of advanced catalytic systems. Research is moving towards enhancing its catalytic efficacy and reusability through immobilization and by harnessing supramolecular interactions.

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a key goal for sustainable and industrial chemical processes. For this compound, this involves immobilization onto solid supports. Strategies being explored for related quinolinium compounds, which could be adapted for the N-phenyl derivative, include grafting onto polymers or inorganic materials like silica (B1680970) or carbon. For instance, a nitrogen-doped carbon-supported nanocobalt catalyst has been developed for hydrogen-transfer reactions involving quinolinium salts. acs.org Similarly, quinolinium-based photocatalysts have been immobilized on polystyrene supports. acs.org Such immobilization would facilitate catalyst recovery and recycling, a significant advantage in large-scale synthesis. The development of materials like quinolinium-grafted polyoxometalates (Q-POMs) for photocatalytic oxidations also opens avenues for creating robust, heterogeneous catalysts based on this compound. bohrium.comacs.org

Supramolecular Catalysis and Self-Assembly Approaches

The ability of quinolinium salts to participate in noncovalent interactions such as π-π stacking and hydrogen bonding is being leveraged to create self-assembled catalytic systems. rsc.orgresearchgate.netrsc.orgcolab.ws These supramolecular assemblies can create unique reaction environments, potentially enhancing catalytic activity and selectivity. Research has shown that the crystal packing of quinolinium salts is stabilized by a network of hydrogen bonds and π-π stacking interactions, forming three-dimensional supramolecular structures. rsc.orgresearchgate.netrsc.org By modifying the N-phenyl group or the quinoline (B57606) core of this compound, it may be possible to direct the self-assembly process and create tailored catalytic pockets. Furthermore, supramolecular catalysts based on alkoxohexavanadate anions and quinolinium ions have been shown to be effective in the photocatalytic hydroxylation of benzene (B151609) to phenol (B47542). scilit.com This approach could be extended to this compound for various oxidative transformations.

Integration of this compound into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The electrophilic nature of the quinolinium ring makes this compound an ideal component for such reactions, particularly in the synthesis of complex heterocyclic structures.

Tandem and Cascade Reaction Design for Complex Molecule Synthesis

N-alkylquinolinium salts are recognized as valuable precursors in tandem and cascade reactions that proceed via dearomatization of the quinoline ring. thieme-connect.comarkat-usa.orgacs.orgresearchgate.netnih.govacs.orgumich.edu These reactions allow for the rapid construction of intricate molecular architectures from simple starting materials. For example, ruthenium-catalyzed tandem functionalization of quinolinium salts with indoles and paraformaldehyde has been used to synthesize fused tetrahydroquinolines. nih.govacs.org Another approach involves the reaction of quinolinium salts with phenols in a tandem C-alkylation/intramolecular O-alkylation process to create dibenzazocines. arkat-usa.orgumich.edu The development of asymmetric dearomative cascade reactions of N-alkylquinolinium salts with o-hydroxybenzylideneacetones further highlights the potential for creating stereochemically rich polyheterocycles. acs.org Adapting these methodologies to this compound could provide access to a novel class of complex nitrogen-containing molecules.

Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a central goal in organic synthesis. The enzymatic oxidation of this compound provides a clear example of regioselectivity. Depending on the species from which the aldehyde oxidase is derived, the oxidation can predominantly yield either N-phenyl-2-quinolone or N-phenyl-4-quinolone. rsc.orgacs.orgresearchgate.net For instance, enzyme from rabbit liver primarily produces the 2-quinolone, whereas aldehyde oxidase from guinea pig, baboon, and human liver favors the formation of the 4-quinolone product. rsc.orgresearchgate.net This inherent selectivity in a biological system suggests that chemo- and regioselective transformations can be achieved with this compound in synthetic contexts as well. The development of catalysts that can mimic this enzymatic control is a significant area of future research. Furthermore, various cycloaddition reactions involving quinolinium salts have demonstrated high regio- and diastereoselectivity, which can be exploited for the synthesis of specific isomers. thieme-connect.com

Exploration of this compound in Niche Chemical Transformations

Beyond mainstream catalysis, this compound holds potential in specialized areas of chemical synthesis, such as photocatalysis and specific enzymatic transformations for fine chemical production. Quinolinium salts, in general, are emerging as versatile organic photocatalysts due to their favorable photophysical properties, including strong oxidative capabilities in their excited state. bohrium.comresearchgate.net This has been harnessed in reactions like the photocatalytic oxidation of benzyl (B1604629) alcohols and the hydroxylation of benzene. bohrium.comscilit.com The N-phenyl group in this compound could be used to tune these photoredox properties for specific applications. Moreover, the selective oxidation of this compound by aldehyde oxidase to form quinolones could be exploited for the preparative biosynthesis of these valuable heterocyclic compounds. nih.gov

Polymerization and Materials Science Applications (as catalysts or initiators)

The inherent reactivity and structural features of quinolinium salts suggest their potential as key components in the synthesis of advanced polymers and materials. Research into related N-heterocyclic compounds, such as N-alkoxypyridinium and N-isoquinolinium salts, has demonstrated their capacity to act as photoinitiators for various types of chain polymerization, including cationic, free-radical, and zwitterionic polymerization. acs.org For instance, the photodecomposition of N-ethoxy-2-methylpyridinium salts can generate species that initiate the anionic polymerization of alkyl cyanoacrylates. acs.org This precedent suggests that this compound could similarly be explored as a photoinitiator, where light-induced cleavage could trigger polymerization cascades.

Beyond initiation, quinolinium moieties are being incorporated into material structures to impart specific properties. Quinolinium and pyridinium-based surfactants have been successfully used to create polystyrene nanocomposites. jst.go.jp Furthermore, the broader class of quinoline derivatives has recognized applications in the formulation of polymeric materials. benthamdirect.comthieme-connect.com A notable application in materials science involves the use of acidic polymer resins, like sulfonated polystyrene, to create new salt forms of complex quinolinium compounds for specialized applications such as controlled drug release. google.com The development of composite photocatalysts, such as those embedding N-alkyl(iso)quinolinium salts within metal-organic frameworks (MOFs), bridges the gap between homogeneous catalysis and materials science, creating stable, reusable systems for chemical synthesis. nih.govresearchgate.net These avenues indicate a promising future for this compound in the design of functional materials, from polymer synthesis to advanced composites.

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive intermediates. The synthesis and application of quinolinium salts are increasingly being adapted to flow processes. thieme-connect.de Continuous flow methods have been successfully developed for the synthesis of quinoline derivatives, such as 3-hydroxyquinolines, from dihydroquinolinium salt precursors. rsc.org These processes allow for precise control over reaction parameters, which is crucial for managing the reactivity of these compounds.

The synthesis of quinolinium salts themselves, which are valuable synthetic intermediates, has been achieved using rapid, water-free continuous-flow systems. dntb.gov.ua This approach not only accelerates the production of these salts but also facilitates the generation of ultrapure material. The integration of flow chemistry is also evident in more complex transformations, such as the dearomative functionalization of quinolines, where continuous processing is a key enabling technology. rsc.org The application of flow microreactors is particularly valuable for handling the high reactivity often associated with the organometallic reagents used in some quinolinium salt syntheses, thereby improving safety and selectivity. thieme-connect.de As the field moves towards more sustainable and efficient manufacturing, the use of this compound as a reagent or product in continuous flow systems represents a significant area for future research and industrial application.

Advanced Methodologies for High-Throughput Screening and Optimization of this compound Reactions

While specific high-throughput screening (HTS) studies focused solely on this compound are not widely documented, the principles of rapid screening and systematic optimization are actively applied to reactions involving this class of compounds. The development of novel transformations using quinolinium salts often relies on extensive optimization of reaction conditions, a process analogous to HTS. For example, in the development of a three-component reaction to form polycyclic tetrahydroquinolines, researchers systematically screened various palladium catalysts, ligands, additives, and solvents to achieve high yields and diastereoselectivity. acs.org

These optimization studies provide a blueprint for how future high-throughput experiments on this compound reactions could be designed. Parameters such as catalyst identity, solvent polarity, base, and temperature are critical variables that are systematically evaluated to maximize reaction efficiency. acs.orgmdpi.com The data generated from such studies can be presented in detailed tables, which serve as a practical guide for further synthetic work.

Table 1: Example of Reaction Optimization for a Three-Component Reaction Involving a Quinolinium Salt This table is an illustrative example based on published optimization studies for related quinolinium salt reactions. acs.org

Entry Catalyst (mol%) Ligand (mol%) Additive Solvent Yield (%) Diastereomeric Ratio (dr)
1 Pd(OAc)2 (5) PPh3 (10) None Toluene 45 50:50
2 [PdCl(allyl)]2 (2.5) PPh3 (10) None Toluene 75 60:40
3 [PdCl(allyl)]2 (2.5) dppf (5) None Toluene 85 75:25
4 [PdCl(allyl)]2 (2.5) Xantphos (5) None Toluene 92 80:20
5 [PdCl(allyl)]2 (2.5) Xantphos (5) None Dioxane 95 88:12
6 [PdCl(allyl)]2 (2.5) Xantphos (5) AgOAc (10) Dioxane 99 95:5

This systematic approach allows for the rapid identification of optimal conditions, accelerating the discovery and application of new reactions involving this compound.

Synergistic Approaches Combining this compound with Other Catalytic Modalities

A highly promising frontier in the chemistry of quinolinium salts involves their use in synergistic catalysis, where two or more distinct catalysts work in concert to enable a transformation that is not possible with either catalyst alone. mdpi.com This approach has been successfully applied to the enantioselective dearomatization of quinolinium salts, a challenging transformation that unlocks access to valuable chiral heterocycles. mdpi.com

One powerful strategy combines aminocatalysis with a second catalytic cycle. For instance, a chiral secondary amine catalyst can react with an aldehyde to form a nucleophilic enamine, while a Brønsted acid or a Lewis acid (such as a copper or indium salt) simultaneously activates the quinolinium salt toward nucleophilic attack. mdpi.com This dual activation strategy has been used to achieve highly diastereo- and enantioselective additions to quinolinium salts. mdpi.com

Table 2: Synergistic Catalytic Systems for the Dearomatization of Quinolinium Salts Based on data from Pineschi et al. (2015) and Liu et al. (2015). mdpi.com

Quinolinium Precursor Nucleophile Catalytic System Product Type
N-carbamate-2-ethoxy-1,2-dihydroquinoline Aldehyde Chiral Amine + TsOH (Brønsted Acid) 1,2-Dihydroquinoline
N-carbamate-2-ethoxy-1,2-dihydroquinoline Aldehyde Chiral Amine + Cu(OTf)2 (Lewis Acid) 1,2-Dihydroquinoline
N-carbamate-2-ethoxy-1,2-dihydroquinoline Aldehyde Chiral Amine + In(OTf)3 (Lewis Acid) 1,2-Dihydroquinoline

Photocatalysis represents another fertile ground for synergistic approaches. The photo-oxidation of N-alkyl(iso)quinolinium salts is significantly boosted by catalysts that feature a synergistic effect between a photocatalytic MOF and encapsulated platinum nanoclusters. nih.gov Similarly, photocatalytic hydrogen evolution has been achieved using a 2-phenyl-4-(1-naphthyl)quinolinium ion in a system where a synergistic effect was observed between co-catalysts like nickel and copper supported on titanium dioxide. researchgate.net The development of molecular photocatalysts based on quinolinium-grafted polyoxometalates further highlights the potential for designing integrated systems for efficient aerobic oxidation reactions. acs.org These synergistic strategies are expanding the synthetic utility of this compound, enabling the construction of complex molecular architectures under mild and controlled conditions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Phenylquinolinium chloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves quaternization of quinoline with phenyl chlorides under controlled conditions. Key steps include:

  • Reacting quinoline with phenylmagnesium bromide followed by chlorination .
  • Purification via recrystallization or column chromatography.
  • Purity validation using HPLC (>95% purity), ¹H/¹³C NMR (to confirm substitution patterns), and elemental analysis (to verify C, H, N, Cl ratios) .
    • Critical Considerations : For reproducibility, document solvent choice (e.g., anhydrous THF), reaction temperature (60–80°C), and stoichiometric ratios. Include spectral data in supplementary materials to support claims .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for quinoline H-2/H-8 and phenyl ring protons).
  • UV-Vis : Absorption peaks ~260–280 nm (quinoline π→π* transitions) and ~320–340 nm (charge-transfer interactions) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to [C₁₅H₁₂NCl]⁺ (calc. 241.07).
    • Data Interpretation : Compare with literature values for N-alkylquinolinium salts to identify phenyl-specific shifts .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Antimicrobial Studies : Assess antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains.
  • Mechanistic Probes : Use as a fluorescent tag for DNA intercalation studies due to its planar aromatic structure .
    • Limitations : Solubility in aqueous buffers may require DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiment) : Vary parameters like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., CuI) using a factorial design.
  • Byproduct Analysis : Monitor side reactions (e.g., dimerization) via LC-MS and adjust reaction time (<24 hrs) .
    • Validation : Replicate trials (n=3) and report mean ± SD yields. Use ANOVA to identify significant factors .

Q. How should researchers resolve contradictions in reported antibacterial efficacy data for N-Phenylquinolinium derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like bacterial strain (ATCC vs. clinical isolates) and assay conditions (agar dilution vs. broth microdilution) .
  • Controlled Replication : Repeat key studies with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
    • Data Synthesis : Use funnel plots to assess publication bias and heterogeneity metrics (I²) in systematic reviews .

Q. What computational methods are suitable for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model charge distribution and HOMO-LUMO gaps.
  • Molecular Docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina; validate with MD simulations (>50 ns) .
    • Validation : Correlate computed binding energies with experimental MIC values (Pearson’s r) .

Q. How should supplementary materials be structured to support reproducibility in studies involving this compound?

  • Methodological Answer :

  • Data Inclusion : Provide raw NMR/FTR spectra, crystallographic data (if available), and HPLC chromatograms.
  • Code Sharing : Upload scripts for statistical analysis (R/Python) to repositories like Zenodo .
    • Formatting : Label files as “Supplementary_Data_1_NMR” and reference them in the main text (e.g., “See Supplementary Figure S3”) .

Methodological Best Practices

  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed animal/cell line sourcing and ethics committee approvals .
  • Citation Standards : Use ACS or RSC formatting for chemical literature. Cross-reference databases like Reaxys or SciFinder for prior art .
  • Conflict Resolution : For conflicting spectral assignments, consult the Handbook of Heterocyclic Chemistry or submit samples to centralized NMR facilities for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.